N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(6-9-2-5-17-7-9)13-11(16)14-4-3-12-10(14)15/h2,5,7-8H,3-4,6H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRQXLDDMXVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)N2CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide typically involves the reaction of furan derivatives with imidazolidine-2-one. One common method includes the radical bromination of the methyl group of a furan derivative, followed by conversion into a corresponding phosphonate. This intermediate can then react with various aldehydes in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antiviral agent.
Biochemistry: The compound has been investigated for its ability to inhibit enzymes like monophenolase, which is involved in melanin synthesis.
Pharmaceutical Sciences: Research includes its use as a precursor for the synthesis of other bioactive molecules and its potential role in drug development.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s antiviral activity is linked to its inhibition of viral enzymes, preventing viral replication .
Comparison with Similar Compounds
Structural Analogues from Alkoxy-Substituted Benzamide Derivatives ()
Compounds such as N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide () share a benzamide backbone but differ in substituents:
- Core Structure: Benzamide with hydroxy-phenylpropan-2-yl amino groups.
- Substituents : Alkoxy groups (methoxy, ethoxy, propoxy, isopropoxy) on the phenyl ring.
- Functional Groups : Amide, hydroxyl, ether.
Key Differences :
- The furan-3-yl group in the target introduces a heteroaromatic ring, contrasting with the alkoxy-phenyl groups in compounds. This may reduce lipophilicity (logP) compared to ethoxy/propoxy-substituted analogs.
- The absence of a hydroxyl group in the target’s side chain could decrease metabolic oxidation susceptibility relative to compounds .
Formoterol-Related Compounds ()
Formoterol derivatives, such as USP Formoterol Related Compound A RS (N-(2-Hydroxy-5-[(RS)-1-hydroxy-2-{[(SR)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl)formamide, ), feature:
- Core Structure: Aminoethylphenol with 4-methoxyphenyl and formamide/acetamide groups.
- Functional Groups : Hydroxyl, amine, formamide, fumarate salts (enhancing solubility).
Key Differences :
- The target compound lacks the aminoethylphenol moiety critical for β2-adrenergic receptor agonism (Formoterol’s bronchodilator activity).
- The imidazolidinone ring in the target may offer greater metabolic stability compared to Formoterol’s primary/secondary amines, which are prone to oxidation or N-dealkylation .
- Furan’s lower aromaticity compared to 4-methoxyphenyl could alter target selectivity.
Physicochemical and Pharmacological Implications
Physicochemical Properties
*Molecular weights for analogs inferred from structurally related compounds in .
Hypothesized Pharmacological Profiles
- Target Compound: Potential enzyme inhibition (e.g., kinases) due to urea-based hydrogen bonding. The furan may reduce off-target interactions compared to phenyl groups.
- Analogs : Likely CNS-targeted agents due to benzamide/alkoxy-phenyl motifs resembling neurotransmitter scaffolds. Ethoxy/propoxy groups may improve blood-brain barrier penetration .
- Formoterol-Related Compounds : β2-adrenergic agonists with fumarate salts for pulmonary delivery. Acetamide/formamide groups may influence receptor binding kinetics .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activity. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting with the furan derivative and proceeding through acylation reactions to form the imidazolidine structure. The general synthetic pathway includes:
- Formation of the Furan Intermediate : This is achieved by reacting furan derivatives with appropriate reagents to introduce the propan-2-yl group.
- Imidazolidine Formation : The furan intermediate undergoes cyclization and acylation to yield the final product.
The biological activity of this compound is attributed to its interaction with various biological macromolecules. The compound may exhibit:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound could influence signaling pathways, particularly those related to cell proliferation and apoptosis.
Research Findings
Recent studies have explored the pharmacological effects of this compound, revealing promising results:
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Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis.
Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 15 Apoptosis via caspase activation A549 (Lung) 20 Cell cycle arrest at G0/G1 - Neuroprotective Effects : Studies indicated that this compound might provide neuroprotective benefits by reducing oxidative stress in neuronal cells, potentially through modulation of antioxidant pathways.
- Synergistic Effects : When combined with other pharmacological agents, such as berberine or evodiamine, this compound exhibited synergistic effects that enhanced its efficacy against cancer cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of lung cancer. The study reported:
-
Tumor Reduction : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.
Treatment Group Tumor Size Reduction (%) Control 0 Compound Only 45 Compound + Berberine 70
Q & A
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Methodological Answer :
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >100 g batches .
- Reproducibility : Implement DoE (Design of Experiments) to optimize solvent ratios and stirring rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
